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molecular formula C13H20N2O2 B8580378 3-methoxy-4-(1-methylpiperidin-4-yl)oxyaniline

3-methoxy-4-(1-methylpiperidin-4-yl)oxyaniline

Cat. No. B8580378
M. Wt: 236.31 g/mol
InChI Key: JLZQYWSJMSPOEC-UHFFFAOYSA-N
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Patent
US07285557B2

Procedure details

To a solution of 4-[4-nitro-2-methoxyphenoxy]-1-methylpiperidine (2.17 g, 8.15 mmol, in ethanol (150 mL) was added 10% palladium on cabon (400 mg). The mixture was subjected to 1 atm hydrogen with stirring overnight. Removal of the catalyst by filtration and evaporation of the solvent yielded the product (1.75 g, 91%). 1H NMR (CDCl3) δ 1.81-2,04 (4H, m), 2.34 (5H, m), 2.81 (2H, m), 3.56 (2H, br s), 3.80 (3H, s), 4.04 (1H, s), 6.20 (1H, dd, J=2.7 Hz, J′=8.4 Hz), 6.29 (1H,d, J=2.5 Hz), 6.77 (1 H, d, J=8.3 Hz). LCMS m/z=237 (m+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][CH:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)=[C:6]([O:18][CH3:19])[CH:5]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[CH3:19][O:18][C:6]1[CH:5]=[C:4]([CH:17]=[CH:16][C:7]=1[O:8][CH:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1)[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(OC2CCN(CC2)C)C=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(N)C=CC1OC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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